2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine is an organic compound with the molecular formula C7H10ClN3S. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a pyrimidine ring substituted with a chlorine atom at the 6-position, a methylthio group at the 2-position, and an ethanamine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with an appropriate amine under controlled conditions. One common method involves the use of sodium ethoxide in ethanol at room temperature, which results in the formation of the desired compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, ensuring high purity and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while the ethanamine group can undergo reduction to form the corresponding amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol, amines, thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
Substitution: Various substituted pyrimidines.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Coupling: Biaryl compounds.
Scientific Research Applications
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine has numerous applications in scientific research:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but with an ethoxy group instead of an ethanamine group.
6-Chloro-2-methylthiopyrimidin-4-ylamine: Similar structure but with an amine group instead of an ethanamine group.
Palbociclib: A pyrimidine-based drug used in cancer therapy.
Uniqueness
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methylthio group, and ethanamine group makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(6-Chloro-2-(methylthio)pyrimidin-4-yl)ethanamine, with the CAS number 339017-83-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C7H10ClN3S
- Molecular Weight : 203.69 g/mol
- Structure : The compound features a pyrimidine ring substituted with a chlorine atom and a methylthio group, connected to an ethanamine moiety.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial applications. Below are detailed findings from various studies.
Anticancer Activity
A study evaluating the compound's anticancer properties involved screening against multiple cancer cell lines. The results indicated:
- Inhibition of Cancer Cell Lines :
Table 1: Inhibition Percentages Against Various Cancer Cell Lines
Cancer Type | Mean Percent Inhibition |
---|---|
Breast Cancer | >60% |
Ovarian Cancer | ~40% |
Non-Small Cell Lung Cancer | ~50% |
Renal Cancer | ~45% |
Prostate Cancer | ~40% |
The mechanism by which this compound exerts its effects appears to involve interference with cell cycle progression. Flow cytometric analysis revealed that treatment with the compound resulted in an increase in the S-phase population of treated cells, indicating a potential role in inhibiting DNA replication .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity. Various studies have tested its efficacy against bacterial strains:
- Antibacterial Activity : The compound demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | <10 µg/mL |
Staphylococcus aureus | <5 µg/mL |
Mycobacterium tuberculosis | <15 µg/mL |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Case Study on Leukemia : A specific study on leukemia cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, supporting its potential as a therapeutic agent for blood cancers .
- Combination Therapy Potential : Research suggests that combining this compound with other chemotherapeutic agents may enhance its efficacy, particularly in resistant cancer types .
Properties
Molecular Formula |
C7H10ClN3S |
---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
2-(6-chloro-2-methylsulfanylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3S/c1-12-7-10-5(2-3-9)4-6(8)11-7/h4H,2-3,9H2,1H3 |
InChI Key |
GHXIAWNNRYWXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.